molecular formula C18H14ClN3O4 B6077067 5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

Cat. No.: B6077067
M. Wt: 371.8 g/mol
InChI Key: WIYWMUKVYARHSK-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-26-14-8-6-13(7-9-14)22-17(24)15(16(23)21-18(22)25)10-20-12-4-2-11(19)3-5-12/h2-10,24H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYWMUKVYARHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The iminomethyl group can be reduced to form an amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

Scientific Research Applications

5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione: Similar structure but lacks the methoxy group.

    5-[(4-Methoxyphenyl)iminomethyl]-6-hydroxy-1-(4-chlorophenyl)pyrimidine-2,4-dione: Similar structure but with reversed positions of the chlorophenyl and methoxyphenyl groups.

    6-Hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione: Lacks the iminomethyl and chlorophenyl groups.

Uniqueness

The uniqueness of 5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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